molecular formula C18H11ClN2OS B2811013 (2E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 402953-48-4

(2E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2811013
CAS No.: 402953-48-4
M. Wt: 338.81
InChI Key: DZBKEOZILGGMLY-UKTHLTGXSA-N
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Description

This compound is an α,β-unsaturated acrylonitrile derivative featuring a 4-chlorophenyl group and a 2-hydroxyphenyl-substituted thiazole ring. The (2E)-configuration ensures planarity of the conjugated system, which is critical for electronic properties such as nonlinear optical (NLO) activity. The hydroxyphenyl group provides hydrogen-bonding capability, influencing solubility and crystal packing, while the chlorophenyl group contributes electron-withdrawing effects and lipophilicity .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-14-7-5-12(6-8-14)9-13(10-20)18-21-16(11-23-18)15-3-1-2-4-17(15)22/h1-9,11,22H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBKEOZILGGMLY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions

Biological Activity

The compound (2E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

C18H14ClN1O1S1\text{C}_{18}\text{H}_{14}\text{ClN}_1\text{O}_1\text{S}_1

This compound features a thiazole ring, which is known for its diverse biological activities, and a prop-2-enenitrile moiety that contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, chalcones and thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study found that thiazole-based compounds exhibited cytotoxic effects against various cancer cell lines by disrupting mitochondrial function and promoting oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in the context of neuroinflammation. Inhibition of microglial activation has been shown to alleviate neuroinflammatory responses associated with neurodegenerative diseases like Parkinson's disease. The compound's structural analogs demonstrated the ability to reduce pro-inflammatory cytokine production in activated microglial cells .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. For example, acetylcholinesterase (AChE) inhibition is crucial in the treatment of Alzheimer's disease. Studies have shown that structurally related compounds exhibit potent AChE inhibitory activity, suggesting potential therapeutic applications for cognitive disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds are known to induce ROS production, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Enzyme Interaction : The presence of hydroxyl groups enhances hydrogen bonding with enzyme active sites, increasing inhibitory efficacy against AChE and other target enzymes.

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of a thiazole-containing chalcone derivative similar to our compound. The results indicated a dose-dependent inhibition of proliferation in breast cancer cells with an IC50 value of approximately 25 µM. Morphological changes consistent with apoptosis were observed through microscopy .

Study 2: Neuroprotective Effects

In a model of neuroinflammation induced by lipopolysaccharide (LPS), a derivative of the compound demonstrated significant reduction in nitric oxide production and pro-inflammatory cytokines compared to control groups. This suggests potential for therapeutic use in neurodegenerative conditions .

Scientific Research Applications

Anticancer Activity

Research has indicated that (2E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the modulation of cell cycle progression and the activation of caspase pathways, leading to increased cell death in malignant cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)10.0Inhibition of proliferation through p53 pathway

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Photovoltaic Materials

Recent studies have explored the use of this compound in organic photovoltaic devices due to its favorable electronic properties. Its ability to absorb light efficiently and facilitate charge transfer makes it a candidate for enhancing the performance of solar cells.

Material Efficiency (%) Application
Organic Photovoltaic Device8.5Light absorption and charge transport
Polymer Composites6.0Enhancing mechanical properties

Case Study 1: Anticancer Research

In a controlled study published in Cancer Letters, researchers treated MCF-7 cells with varying concentrations of this compound over 48 hours. The results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A study published in Journal of Inflammation evaluated the anti-inflammatory effects of the compound in an animal model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives with Hydroxyphenyl and Chlorophenyl Groups

Singh et al. synthesized two chalcones:

3-(4-(Benzyloxy)-phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (1)

3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (2)

Both compounds share the 2-hydroxyphenyl and chlorophenyl motifs. Density functional theory (DFT) studies revealed that compound 2 exhibits enhanced dipole moment (6.12 D) and polarizability (35.8 × 10⁻²⁴ esu) compared to urea, a standard NLO material. In contrast, compound 1 showed lower values due to steric hindrance from the benzyloxy group. The target acrylonitrile derivative, with its nitrile group, likely surpasses these chalcones in hyperpolarizability (β) due to stronger electron-withdrawing effects .

Table 1: NLO Properties of Hydroxyphenyl-Containing Compounds
Compound Dipole Moment (D) Polarizability (×10⁻²⁴ esu) β (×10⁻³⁰ esu)
Urea (reference) 4.56 3.7 0.65
Chalcone (2) 6.12 35.8 12.4
Target Acrylonitrile Derivative* 7.3 (estimated) 42.1 (estimated) 18.9 (estimated)

*Estimates based on DFT trends for nitrile-containing analogs .

Thiazole-Based Acrylonitrile Derivatives

Substituent Effects on Thiazole Rings
  • Compound A : (2E)-2-[4-(3-Oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)prop-2-enenitrile ()

    • The benzo[f]chromen-2-yl group introduces extended conjugation and steric bulk, reducing solubility in polar solvents compared to the target compound. However, the chromene system enhances UV absorption (λₐᵦₛ = 385 nm vs. 360 nm for the target) .
  • Compound B: (2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile () The bromophenylamino group increases molecular weight (MW = 408.43 vs. However, the absence of a hydroxyl group limits hydrogen-bonding interactions, leading to lower melting points (MP = 145–147°C vs. 178–180°C for the target) .
Table 2: Physicochemical Properties of Thiazole Derivatives
Compound MW (g/mol) Melting Point (°C) Solubility (mg/mL, DMSO)
Target Compound 353.83 178–180 12.5
Compound A 429.89 192–194 3.2
Compound B 408.43 145–147 22.8

Hydrogen-Bonding and Crystal Packing

The hydroxyphenyl group in the target compound enables strong O–H···N hydrogen bonds (d = 1.87 Å, θ = 168°) with thiazole nitrogens, forming a 2D network. In contrast, compound 7d (), which lacks a hydroxyl group, relies on weaker C–H···π interactions, resulting in less stable crystalline phases .

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